molecular formula C10H6BrNO2 B1439008 8-Bromoquinoline-2-carboxylic acid CAS No. 914208-15-4

8-Bromoquinoline-2-carboxylic acid

Cat. No. B1439008
Key on ui cas rn: 914208-15-4
M. Wt: 252.06 g/mol
InChI Key: IESLHWGCIUORPV-UHFFFAOYSA-N
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Patent
US09394297B2

Procedure details

A suspension of 8-bromoquinoline-2-carboxylic acid (Princeton Biomolecular Research, Monmouth Junction, N.J.; 2.65 g, 10.51 mmol) in DCM (25 mL) at 0° C. was treated with oxalyl chloride, 2.0 M solution in DCM (10.51 mL, 21.0 mmol), followed by 12 drops of DMF. The ice bath was removed, the mixture was stirred at RT for 1 h, becoming completely soluble during that time. The reaction mixture was then concentrated in vacuo and the residue was dissolved in DCM (50 mL) and cooled to 0° C. MeOH (1.7 mL, 42.1 mmol) and TEA (1.7 mL, 12.6 mmol) were added, the ice bath was removed, and the mixture was stirred at RT for 1 h. The reaction mixture was then diluted with DCM (50 mL), washed sequentially with 0.5 N HCl (25 mL), water (25 mL), 0.5 N NaOH (25 mL) and brine (25 mL), then dried over MgSO4, filtered, and concentrated to give methyl 8-bromoquinoline-2-carboxylate as a brown oil. This material was used without further purification, assuming the theoretical yield: 1H NMR (400 MHz, DMSO-d6) δ ppm 8.63 (d, J=8.4 Hz, 1H), 8.24 (d, J=7.4 Hz, 1H), 8.18 (d, J=8.4 Hz, 1H), 8.11 (d, J=8.2 Hz, 1H), 7.64 (t, J=7.8 Hz, 1H), 3.98 (s, 3H). m/z (ESI, +ve ion) 266.0/268.0 (M+H)+.
Quantity
2.65 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10.51 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.7 mL
Type
reactant
Reaction Step Three
[Compound]
Name
TEA
Quantity
1.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[C:9]([C:12]([OH:14])=[O:13])[CH:8]=[CH:7]2.[C:15](Cl)(=O)C(Cl)=O.CO>C(Cl)Cl.CN(C=O)C>[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[C:9]([C:12]([O:14][CH3:15])=[O:13])[CH:8]=[CH:7]2

Inputs

Step One
Name
Quantity
2.65 g
Type
reactant
Smiles
BrC=1C=CC=C2C=CC(=NC12)C(=O)O
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10.51 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
1.7 mL
Type
reactant
Smiles
CO
Name
TEA
Quantity
1.7 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at RT for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice bath was removed
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in DCM (50 mL)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
CUSTOM
Type
CUSTOM
Details
the ice bath was removed
STIRRING
Type
STIRRING
Details
the mixture was stirred at RT for 1 h
Duration
1 h
ADDITION
Type
ADDITION
Details
The reaction mixture was then diluted with DCM (50 mL)
WASH
Type
WASH
Details
washed sequentially with 0.5 N HCl (25 mL), water (25 mL), 0.5 N NaOH (25 mL) and brine (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=CC=C2C=CC(=NC12)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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